molecular formula C₆H₆FN₃O₄S B013491 Sulphonate CAS No. 84806-27-9

Sulphonate

Cat. No. B013491
CAS RN: 84806-27-9
M. Wt: 235.2 g/mol
InChI Key: JXLHNMVSKXFWAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulphonates often involves the sulfonation process, where sulfur trioxide (SO3) reacts with an organic compound. This reaction can be tailored to produce various sulphonated products, including metal-organic frameworks (MOFs). Phosphonate and sulphonate MOFs have been reviewed for their potential in creating open framework structures with unique properties such as porosity and functionality. The synthesis pathways are crucial for designing materials with specific properties for targeted applications (Shimizu, Vaidhyanathan, & Taylor, 2009).

Molecular Structure Analysis

Sulphonates' molecular structure significantly impacts their chemical reactivity and physical properties. The sulfonyl group (-SO2-) confers a high degree of polarity to the molecule, influencing its solubility and reactivity. This structural aspect is particularly exploited in the design of sulphonate-based MOFs, where the molecular structure dictates the framework's porosity, stability, and functional capabilities.

Chemical Reactions and Properties

Sulphonates participate in various chemical reactions, including substitution and elimination reactions, due to their polar sulfonyl group. These reactions are foundational for modifying sulphonate compounds for specific uses, such as catalysts, surfactants, and intermediates in organic synthesis. Their chemical properties, including reactivity towards nucleophiles and electrophiles, are central to understanding and utilizing sulphonates in chemical processes.

Physical Properties Analysis

The physical properties of sulphonates, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. These properties are crucial for applications in material science and pharmaceuticals, where the solubility and stability of sulphonates can determine their suitability for particular applications. The review by Shimizu et al. (2009) touches upon the importance of these properties in the context of MOFs.

Chemical Properties Analysis

Sulphonates exhibit a range of chemical properties, including acid-base behavior, redox reactions, and complexation reactions, which are pivotal for their applications in catalysis and environmental remediation. Their ability to act as ligands in complexation reactions makes them valuable in metal recovery and environmental cleanup processes.

  • Shimizu, G., Vaidhyanathan, R., & Taylor, J. M. (2009). Phosphonate and sulfonate metal organic frameworks. Chemical Society Reviews, 38(5), 1430-1449. Link to paper.

Scientific Research Applications

  • Incorporation into Enzymes and Peptides : Sulphonates are used for incorporating acetate into enzymes and peptides, aiding in isolating large acidic peptides from trypsin digestion of oxidized insulin (Heath & Wildy, 1956).

  • Synthesis of Waterborne Polyurethane : They are utilized in the synthesis of waterborne polyurethane (WPU), especially small molecules with a high melting point and lower fat-solubility (Sun Dong-cheng, 2008).

  • Regulation of Bioactivity : Sulphonation plays a role in regulating the bioactivity of various hormones and compounds, including steroids, thyroid hormone, and bile acids. It also detoxifies certain xenobiotics and pharmacological drugs (Dawson, Elliott, & Bowling, 2015).

  • Agricultural and Chemical Industry Applications : Sulphonation of composts can convert insoluble organic fractions into water-soluble sulphonates, useful in agriculture and the chemical industry (Montoneri et al., 2003).

  • Use in Detergents : They serve as anionic surfactants in household products and are involved in the manufacture of active detergents (Groot, 1991).

  • Neuroprotection and Angiogenesis : Sodium formononetin-3′-sulphonate exhibits neuroprotective effects against cerebral ischemia and reperfusion injury in rats and improves cerebrovascular angiogenesis (Zhu et al., 2014).

  • Nutrient for Enteric Bacteria : Sulphonates can act as nutrients for enteric bacteria, supporting cell yields under aerobic conditions (Uría-Nickelsen, Leadbetter, & Godchaux, 1993).

  • Oil Formulation and Characterization : They are used in modern oil formulations, and their molecular structure can be characterized using techniques like nuclear magnetic resonance and infrared spectroscopy (Van Der Ven, Johal, & Jansen, 1993).

  • Anticoagulant Activities : Sulphonated polyisoprenes (SPIPs) have anticoagulant activities, affecting blood clotting and related times (Tamada et al., 1998).

  • Cardioprotective Effects : Sul-F has protective potential against myocardial infarction injury, possibly by elevating antioxidant defense enzymes and improving cardiac mitochondrial energy metabolism (Zhang et al., 2011).

  • Low-Temperature Chemical Production : Sulphonation processes can produce complex chemicals like Para Toluene Sulphonic Acid (PTSA) at low temperatures without using concentrated sulphuric acid (Ashar, 2016).

  • Impact on Bacterial Communities : The addition of sulphonate in grassland turfs significantly affects bacterial communities, specifically the desulphonating bacterial guild, while not impacting the fungal community (Schmalenberger & Noll, 2014).

  • Modification of Polystyrene : Sulphonation of polystyrene with sulphonic acid can result in high sulphonation percentages and is characterized by specific activation energy (Akovalı & Özkan, 1986).

  • Corrosion Inhibition : Sulphonate has shown value as a rust or corrosion inhibitor in various industrial applications (Hunt, 1975).

  • Infrared Spectroscopy Studies : It is used to study the complex association of sulphonic acid groups in partially sulphonated poly(ethylene terephthalate)s (Ostrowska-Gumkowska & Ostrowska-Czubenko, 1994).

  • Biodegradability and Toxicity : Sulphonate-based surfactants are readily biodegraded under aerobic conditions and show minimal toxicity to aquatic organisms (García, Campos, Marsal, & Ribosa, 2009).

  • Conferring Pathogen Resistance : AtSOT12 sulphonates salicylic acid, conferring pathogen resistance in Arabidopsis (Baek et al., 2010).

  • Analytical Chemistry : Sulphonates can be rapidly derivatized into stable thiotrifluoroacetate derivatives for separation by gas chromatography with ion trap detection (Li & Lin, 1994).

  • Phytoremediation of Contaminated Soils : It is a promising approach for removing sulphonated aromatic compounds from contaminated soils and waters (Schwitzguébel, Aubert, Grosse, & Laturnus, 2002).

  • Plant Sulphur Nutrition : Soil microbes convert sulphonate ester and carbon-bonded sulphur to inorganic sulphate, making it bioavailable to plants (Kertesz & Mirleau, 2004).

properties

IUPAC Name

azane;7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLHNMVSKXFWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005098
Record name 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulphonate

CAS RN

84806-27-9
Record name 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113,000
Citations
PC Rumsby, CL McLaughlin… - … Transactions of the …, 2009 - royalsocietypublishing.org
Perfluorooctane sulphonate (PFOS) and perfluorooctanoic acid (PFOA) are chemicals that have been used for many years as surfactants in a variety of industrial and consumer products…
Number of citations: 118 royalsocietypublishing.org
A Mohindru, JM Fisher, M Rabinovitz - Nature, 1983 - nature.com
Metal-binding chelators may interact with biological systems by either of two mechanisms: they may combine with an essential metal, which can be either freely dissociated or part of an …
Number of citations: 112 0-www-nature-com.brum.beds.ac.uk
ED Van Asselt, R Rietra, P Römkens… - Food chemistry, 2011 - Elsevier
Perfluorooctane sulphonate (PFOS) is a persistent organic pollutant with adverse effects on human health. Since dietary intake plays an important role in human exposure, the transfer …
MS Swaminathan, VL Chopra… - Indian Journal of …, 1962 - repository.ias.ac.in
1. Seeds of diploid and autotetraploid barley and diploid, tetraploid and hexaploid wheat were treated with four different concentrations of ethyl methane sulphonate (EMS). Decreased …
Number of citations: 143 repository.ias.ac.in
SS Abd El Rehim, HH Hassan, MA Amin - Materials Chemistry and Physics, 2003 - Elsevier
The corrosion inhibition of Al and its alloys are the subject of tremendous technological importance due to the increased industrial applications of these materials. This paper reports the …
AB Talebi, AB Talebi, B Shahrokhifar - 2012 - scirp.org
Chemical and physical mutagenesis has been used to increase genetic variability in crop plants. More than 430 new varieties have been derived as mutants of rice (Oryza sativa L.) via …
Number of citations: 199 www.scirp.org
K Nasir, A Ahmad - Journal of Ayub Medical College …, 2014 - demo.ayubmed.edu.pk
Background: Hyperkalemia is one of the most dreadful complications of chronic kidney disease (CKD). Medical management includes use of cation exchange resins to reduce the …
Number of citations: 52 demo.ayubmed.edu.pk
K Arora, A Chaubey, R Singhal, RP Singh… - Biosensors and …, 2006 - Elsevier
Double stranded calf thymus deoxyribonucleic acid (DNA) was physisorbed onto polypyrrole–polyvinyl sulphonate (PPY–PVS) films electrochemically deposited onto indium–tin–oxide (…
AK Sood, M Aggarwal - Journal of Chemical Sciences, 2018 - Springer
The influence of some salts (NaCl, KCl, $$\hbox {NH}_{4}$$ NH 4 Cl and $$\hbox {MgCl}_{2})$$ MgCl 2 ) on the critical micelle concentration (CMC) and fraction of counterion …
C Verge, A Moreno, J Bravo, JL Berna - Chemosphere, 2001 - Elsevier
In the present work, the influence of Ca 2+ concentration on the toxicity of single cut linear alkylbenzene sulfonate (LAS) homologues was studied. Precipitation boundary diagrams for …

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